molecular formula C25H19ClN2O4S B11230703 6-chloro-N-(naphthalen-1-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(naphthalen-1-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230703
M. Wt: 478.9 g/mol
InChI Key: XWFNDWWWKVTWTD-UHFFFAOYSA-N
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Description

6-chloro-N-(naphthalen-1-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring, a naphthalene moiety, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(naphthalen-1-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a phenol derivative under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck coupling.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the benzoxazine intermediate with the naphthalene and phenylsulfonyl intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(naphthalen-1-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s benzoxazine ring structure makes it a candidate for the development of advanced polymers and resins with desirable mechanical and thermal properties.

    Biological Studies: Its interactions with various enzymes and receptors are studied to understand its potential biological activities and mechanisms of action.

Mechanism of Action

The mechanism of action of 6-chloro-N-(naphthalen-1-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(naphthalen-1-yl)pyridine-3-sulfonamide
  • 6-chloro-N-(naphthalen-1-yl)pyridine-3-carboxamide

Comparison

  • Structural Differences : The presence of the benzoxazine ring and the phenylsulfonyl group in 6-chloro-N-(naphthalen-1-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide distinguishes it from similar compounds.
  • Unique Properties : The combination of these structural features may confer unique chemical reactivity and biological activity, making it a compound of interest for further research.

Properties

Molecular Formula

C25H19ClN2O4S

Molecular Weight

478.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-naphthalen-1-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H19ClN2O4S/c26-18-13-14-23-22(15-18)28(33(30,31)19-9-2-1-3-10-19)16-24(32-23)25(29)27-21-12-6-8-17-7-4-5-11-20(17)21/h1-15,24H,16H2,(H,27,29)

InChI Key

XWFNDWWWKVTWTD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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